Cas no 137445-05-7 (Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate)
![Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate structure](https://www.kuujia.com/scimg/cas/137445-05-7x500.png)
Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate
- 137445-05-7
- EN300-28230146
- Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate
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- Inchi: 1S/C17H19NO4/c1-4-22-17(19)12-5-7-13(8-6-12)18-15-10-9-14(20-2)11-16(15)21-3/h5-11,18H,4H2,1-3H3
- InChI Key: HDIFJTYRJYOQBJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1NC1C=CC(C(=O)OCC)=CC=1)OC
Computed Properties
- Exact Mass: 301.13140809g/mol
- Monoisotopic Mass: 301.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8Ų
- XLogP3: 3.6
Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28230146-1g |
137445-05-7 | 1g |
$656.0 | 2023-09-09 | |||
Enamine | EN300-28230146-5.0g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 5.0g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28230146-2.5g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 2.5g |
$1287.0 | 2025-03-19 | |
Enamine | EN300-28230146-5g |
137445-05-7 | 5g |
$1903.0 | 2023-09-09 | |||
Enamine | EN300-28230146-10g |
137445-05-7 | 10g |
$2823.0 | 2023-09-09 | |||
Enamine | EN300-28230146-0.05g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 0.05g |
$551.0 | 2025-03-19 | |
Enamine | EN300-28230146-0.25g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 0.25g |
$604.0 | 2025-03-19 | |
Enamine | EN300-28230146-0.5g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 0.5g |
$630.0 | 2025-03-19 | |
Enamine | EN300-28230146-10.0g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 10.0g |
$2823.0 | 2025-03-19 | |
Enamine | EN300-28230146-0.1g |
ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate |
137445-05-7 | 95.0% | 0.1g |
$578.0 | 2025-03-19 |
Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate Related Literature
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2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate
Comprehensive Overview of Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate (CAS No. 137445-05-7)
Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate, with the CAS number 137445-05-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, characterized by its unique 2,4-dimethoxyphenyl and benzoate functional groups, is widely studied for its potential applications in drug development and material science. Researchers and industry professionals frequently search for terms like "Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate synthesis," "CAS 137445-05-7 properties," and "applications of aromatic amino esters," reflecting the compound's relevance in modern science.
The molecular structure of Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate combines an aromatic benzoate core with a dimethoxyphenyl substituent, making it a versatile intermediate in organic synthesis. Its CAS No. 137445-05-7 is often referenced in patents and academic papers, particularly in studies exploring photoactive compounds and fluorescent probes. Recent trends show growing interest in "sustainable synthesis methods" and "green chemistry approaches" for such compounds, aligning with global efforts to reduce environmental impact.
One of the key features of Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate is its potential role in medicinal chemistry. The compound's amino benzoate moiety is structurally similar to motifs found in bioactive molecules, sparking investigations into its use as a pharmacophore. Searches for "CAS 137445-05-7 biological activity" and "drug discovery applications" highlight its relevance in this field. Additionally, its UV-absorbing properties make it a candidate for sunscreen formulations and polymeric UV stabilizers, topics frequently queried in cosmetic and material science forums.
From a technical perspective, the synthesis of Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate typically involves esterification and aryl amination reactions. Optimizing these processes for higher yields and purity is a common research focus, as evidenced by searches for "CAS 137445-05-7 synthesis optimization." The compound's solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) further broadens its utility in laboratory and industrial settings.
In the context of material science, Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate is explored for its potential in organic electronics and dye-sensitized solar cells (DSSCs). Its electron-donating methoxy groups and conjugated system contribute to interesting photophysical properties, a topic gaining traction in renewable energy research. Queries such as "aromatic esters in solar cells" and "CAS 137445-05-7 optical properties" reflect this emerging interest.
Quality control and analytical methods for Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate are critical for ensuring its applicability. Techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed. Researchers often search for "CAS 137445-05-7 analytical standards" and "purity testing methods," underscoring the need for reliable characterization protocols.
Looking ahead, the demand for Ethyl 4-[(2,4-dimethoxyphenyl)amino]benzoate is expected to rise, driven by its multifaceted applications. Innovations in catalytic synthesis and biodegradable derivatives are likely to dominate future research, addressing both performance and sustainability concerns. As the scientific community continues to explore this compound, its CAS No. 137445-05-7 will remain a pivotal identifier in databases and literature, bridging gaps between chemistry, medicine, and technology.
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